2'-Deoxy-5,6-dihydro-5-azacytidine

Epigenetic therapy DNA methylation Nucleoside analog toxicity

2′-Deoxy-5,6-dihydro-5-azacytidine (CAS 114522-16-6; also designated DHDAC, KP-1212, or SN-1212) is a synthetic nucleoside analog belonging to the 5-azacytosine class. It is the 2′-deoxy derivative of 5,6-dihydro-5-azacytidine and the reduced (5,6-dihydro) analog of decitabine (2′-deoxy-5-azacytidine, DAC).

Molecular Formula C8H14N4O4
Molecular Weight 230.22 g/mol
CAS No. 114522-16-6
Cat. No. B1673760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5,6-dihydro-5-azacytidine
CAS114522-16-6
SynonymsSN-1212;  KP-1212;  SN1212;  KP1212;  SN 1212;  KP 1212
Molecular FormulaC8H14N4O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2CN=C(NC2=O)N)CO)O
InChIInChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1
InChIKeyLAOLDMMWVYDDID-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxy-5,6-dihydro-5-azacytidine (KP-1212/DHDAC): A Chemically Distinct Nucleoside Analog for Epigenetic and Antiviral Research


2′-Deoxy-5,6-dihydro-5-azacytidine (CAS 114522-16-6; also designated DHDAC, KP-1212, or SN-1212) is a synthetic nucleoside analog belonging to the 5-azacytosine class. It is the 2′-deoxy derivative of 5,6-dihydro-5-azacytidine and the reduced (5,6-dihydro) analog of decitabine (2′-deoxy-5-azacytidine, DAC). The compound was originally developed as an antiretroviral agent operating through lethal mutagenesis of HIV-1 [1] and was subsequently discovered to possess significant DNA hypomethylating activity [2]. Unlike its unsaturated counterparts, DHDAC features a saturated 5,6-double bond in the triazine ring, which confers aqueous hydrolytic stability and prevents the formation of covalent DNA methyltransferase adducts [2].

Why Decitabine (DAC) and Other 5-Azacytosine Analogs Cannot Replace 2′-Deoxy-5,6-dihydro-5-azacytidine in Specialized Research Applications


Within the 5-azacytosine nucleoside family, structural modifications profoundly alter pharmacological properties. Decitabine (2′-deoxy-5-azacytidine, DAC) is clinically approved for myelodysplastic syndromes but is limited by rapid aqueous hydrolysis (half-life ~0.5 h at physiological pH) and off-target cytotoxicity driven by covalent DNMT trapping [1]. 5-Azacytidine (AC) incorporates into RNA, causing ribosomal toxicity [2]. Zebularine offers improved stability yet demonstrates weaker hypomethylating potency (only ~20–25% global methylation reduction vs. 50–60% for DHDAC) [2]. The ribo-analog DHAC carries significant clinical side-effect burdens [2]. 2′-Deoxy-5,6-dihydro-5-azacytidine (DHDAC/KP-1212) uniquely combines the saturated 5,6-bond (conferring hydrolytic stability and non-covalent DNMT interaction) with a 2′-deoxy sugar (preventing RNA incorporation), thereby decoupling DNA-targeted epigenetic modulation from the toxicity inherent to other class members [2][3].

2′-Deoxy-5,6-dihydro-5-azacytidine (DHDAC/KP-1212): Quantified Head-to-Head Performance Evidence Against the Closest Analogs


Cytotoxicity and Apoptosis Induction: 100× Higher Tolerated Concentration vs. Decitabine in Human Leukemic Cells

In a direct comparative study in CCRF-CEM human T-lymphoblastoid leukemia cells, DHDAC (KP-1212) at 100 µM was required to achieve comparable DNA hypomethylation to DAC at 1 µM, yet DHDAC produced dramatically lower apoptosis. After 5 days of treatment, DAC at 1 µM induced 93% apoptotic cells, whereas DHDAC at 100 µM (a 100-fold higher concentration) induced only 34% apoptotic cells. Cell-cycle analysis showed that DHDAC-treated cells maintained a distribution similar to untreated controls, while DAC-treated cells exhibited accumulation in sub-G1 phase and loss of G2/M phase [1].

Epigenetic therapy DNA methylation Nucleoside analog toxicity Leukemia

Aqueous Hydrolytic Stability: Saturated 5,6-Bond Prevents Ring-Opening Degradation Inherent to Decitabine

DHDAC is explicitly characterized as hydrolytically stable in aqueous solution, attributable to saturation of the 5,6-double bond in the triazine ring. This bond saturation prevents the hydrolytic ring-opening and deformylation degradation pathway that is the primary decomposition route for decitabine [1]. DAC decomposes into a plethora of products under physiological conditions (pH 7.4, 37 °C), with discordant literature reports on half-life due to rapid degradation kinetics [2]. DHDAC, by contrast, maintains structural integrity in aqueous buffers, neutral solutions, and acidic conditions, enabling oral administration feasibility and long-duration in vitro experimental reproducibility without the confounding effects of time-dependent degradation products [1].

Chemical stability Aqueous hydrolysis Drug formulation Assay reproducibility

Global DNA Hypomethylation: Comparable Efficacy to Decitabine at 100-Fold Higher Concentration with Superior Therapeutic Window

In CCRF-CEM and HL-60 leukemia cell lines, DHDAC at 100 µM achieved a 50% reduction in global 5-methyl-2′-deoxycytidine-5′-monophosphate (5-mdCMP) levels as quantified by HPLC, compared to a 60% reduction by DAC at 1 µM [1]. At the gene-locus level, using methylation-specific PCR (MSP), DAC and DHDAC decreased methylation of CDKN2B and THBS-1 gene promoters by approximately 80% and 70%, respectively, relative to untreated controls [1]. In a DNA methylation profiling array of 24 genes, DHDAC outperformed DAC in HL-60 cells (40% vs. 30% methylation decrease) though was slightly less effective in CCRF-CEM cells (20% vs. 30%) [1]. Critically, the hypomethylating activity of DHDAC was concentration-dependent: 10 µM produced ~15% decrease, 50 µM produced ~40% decrease, and 100 µM produced ~50% decrease in global methylation, demonstrating a titratable epigenetic response without cytotoxicity [1].

DNA hypomethylation Epigenetic reactivation DNMT inhibition CDKN2B THBS-1

HIV-1 Lethal Mutagenesis: Nanomolar Potency with Absence of Cross-Resistance to Standard NRTIs

KP-1212 (DHDAC) mediates antiviral activity through a mechanism fundamentally distinct from conventional chain-terminating NRTIs. In HIV-1 (NL4-3 strain) serial passaging in CEM human lymphoblastoid cells, 0.1 µM KP-1212 permanently reduced p24 antigen to below the detection limit (4 ng/mL) by passage 8 and ablated infectious HIV (TCID50) by passage 12 [1]. The EC50 against HIV-1 in U373-MAGI cells was reported as ~10–21.6 nM [2][3]. Crucially, HIV strains resistant to zidovudine, lamivudine, stavudine, or abacavir exhibited no cross-resistance to KP-1212, and de novo resistance to KP-1212 was not observed despite extended passaging [3]. The therapeutic index (CC50/EC50) was estimated at ~100,000 [3]. In contrast, the earlier mutagenic nucleoside 5-hydroxy-2′-deoxycytidine (5-OH-dC) required concentrations of 0.5–1 mM to achieve viral extinction, making KP-1212 approximately 5,000–10,000-fold more potent [3].

HIV Lethal mutagenesis Antiretroviral Drug resistance Viral extinction

Non-Covalent DNMT Interaction: Absence of Covalent Enzyme Trapping Differentiates DHDAC from DAC Mechanistically

Crystallographic analysis has demonstrated that DHDAC, when incorporated into synthetic oligodeoxyribonucleotides, cannot form a covalent bond at the active site of DNA methyltransferase (DNMT) enzymes, in contrast to DAC which forms an irreversible covalent adduct that traps and depletes DNMT proteins [1]. This difference is a direct consequence of the saturated 5,6-double bond in the dihydro-5-azacytosine base. DAC's mechanism involves covalent DNMT trapping leading to enzyme degradation, which contributes to its cytotoxic effects at higher doses through replication fork stalling and DNA damage signaling [2]. DHDAC, by engaging DNMTs non-covalently, achieves hypomethylation without triggering the same extent of DNMT depletion or associated DNA damage responses, providing a mechanistic basis for its markedly lower cytotoxicity [1].

DNA methyltransferase Covalent inhibition Non-covalent Mechanism of action Enzyme trapping

Favorable Genotoxicity and Mitochondrial Safety Profile Compared to Approved Antiviral Nucleosides

Multiple independent genotoxicity assays confirmed that KP-1212 has a favorable (low) genotoxicity profile when compared to several approved antiviral nucleoside analogs [1]. In contrast to many NRTIs (e.g., zidovudine, stavudine, didanosine) that exhibit mitochondrial toxicity through inhibition of mitochondrial DNA polymerase γ (Pol γ) with resultant depletion of mitochondrial DNA (mtDNA), KP-1212 was shown not to be toxic to mitochondria and did not exhibit any inhibitory effects on mitochondrial DNA synthesis [1]. However, it should be noted that in vitro polymerase assays revealed that human Pol γ can incorporate KP-1212-triphosphate with significant efficiency, suggesting a potential for mitochondrial mutagenesis that merits attention in long-term applications [2]. This dual profile—low acute cytotoxicity/negative in genotoxicity panels yet theoretical mitochondrial incorporation—differentiates KP-1212 from both the overt mitochondrial toxicants among NRTIs and from DAC, which carries direct genotoxic risk through covalent DNMT-DNA adduct formation [1][2].

Genotoxicity Mitochondrial toxicity Safety pharmacology Drug development

Optimal Scientific and Preclinical Application Scenarios for 2′-Deoxy-5,6-dihydro-5-azacytidine (KP-1212/DHDAC) Based on Verified Evidence


Chronic Low-Toxicity Epigenetic Reprogramming in Leukemia Cell Models

For researchers investigating DNA methylation-dependent gene silencing and reactivation over extended culture periods (>7 days), DHDAC at 50–100 µM enables sustained DNMT inhibition without triggering the apoptotic crisis seen with 1 µM DAC. The compound's aqueous stability eliminates the need for daily medium replenishment to compensate for drug degradation, while its inability to form covalent DNMT adducts avoids confounding DNMT protein depletion [1]. This is particularly valuable in leukemia cell line models (CCRF-CEM, HL-60) where DAC induces >90% apoptosis within 5 days, precluding long-term epigenetic studies [1].

HIV Lethal Mutagenesis and Viral Evolution Studies in NRTI-Resistant Backgrounds

KP-1212 (0.1 µM) serves as a first-in-class tool for inducing and studying HIV error catastrophe through A-to-G and G-to-A transition mutations driven by tautomer-mediated ambiguous base pairing [1]. Its lack of cross-resistance with NRTIs (zidovudine, lamivudine, stavudine, abacavir) makes it the compound of choice for investigating antiviral strategies against multidrug-resistant HIV strains, and for exploring combination regimens where orthogonal mutagenic and chain-terminating mechanisms may act synergistically [2]. Serial passaging experiments (8–12 passages to viral ablation) provide a reproducible experimental framework for studying the evolutionary dynamics of viral quasispecies collapse [2].

DNMT Mechanism-of-Action Dissection: Separating Covalent Trapping from Hypomethylation

Studies requiring the pharmacological separation of DNA hypomethylation outcomes from DNMT protein depletion and associated DNA damage responses should employ DHDAC as a non-covalent comparator to DAC. The crystallographically confirmed inability of dihydro-5-azacytosine-containing DNA to form covalent enzyme adducts [1] allows investigators to isolate methylation-dependent transcriptional effects from the proteotoxic stress and replication fork stalling caused by covalent DNMT trapping. This experimental design is critical for elucidating whether observed phenotypic changes in DNMT inhibitor-treated cells are attributable to loss of DNA methylation per se or to collateral DNMT degradation.

DNMT Inhibitor Screening and Epigenetic Drug Discovery with Reduced False Positives from Cytotoxicity

In medium-to-high-throughput screening campaigns for epigenetic modulators, DHDAC's favorable safety profile (CC50 >1 mM in lymphoid cells, TI ~100,000) and wide concentration-response window (10–100 µM for titratable hypomethylation) [1] make it a superior reference standard versus DAC, whose acute cytotoxicity at low micromolar concentrations often confounds hit triage by producing false-positive 'epigenetic' signals that are actually secondary to apoptosis. DHDAC's hydrolytic stability further ensures consistent well-to-well and plate-to-plate drug exposure across multi-day screening protocols [1].

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